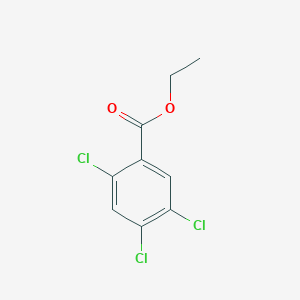

![molecular formula C40H26O2 B3178914 (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol CAS No. 863659-88-5](/img/structure/B3178914.png)

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol, also known as QND, is a novel synthetic organic compound that has been the subject of an increasing amount of research in recent years. It is a highly polar, water-soluble molecule that has a wide range of potential applications in both scientific research and in the field of medicine.

Wissenschaftliche Forschungsanwendungen

Environmental and Analytical Chemistry

The degradation of naphthalene and its derivatives, including substances structurally similar to (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol, in the environment is a subject of interest. The reactions of naphthalene and its alkyl derivatives with nitrate radicals have been studied to understand their nighttime atmospheric degradation. These findings are significant in assessing the environmental impact and behavior of such compounds (Phousongphouang & Arey, 2002). Additionally, principal component analysis in liquid chromatography proton nuclear magnetic resonance has been used for differentiating regio-isomers of naphthalene, showcasing advanced analytical techniques to distinguish and analyze similar compounds (Airiau et al., 2001).

Organic Synthesis and Materials Science

Significant research has been conducted in the field of organic synthesis, particularly focusing on naphthalene derivatives. For instance, novel routes have been discovered for synthesizing naphthalen-2(1H)-ones, which are structurally related to (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol. These methods involve oxidative ring closure and alkoxylation, highlighting innovative approaches in synthesizing complex organic molecules (Dolka et al., 2009). Furthermore, research on donor-acceptor copolymers based on ladder-type dithienonaphthalene for organic solar cells demonstrates the potential of naphthalene derivatives in renewable energy applications (Ma et al., 2013).

Supramolecular Chemistry and Coordination Polymers

In the realm of supramolecular chemistry, naphthalene derivatives have been utilized to construct coordination polymers with intriguing properties. Studies have shown the synthesis of Zn(II) based coordination polymers constructed from flexible carboxylate linkers and pyridyl co-linkers, with applications in fluorescence sensing of nitroaromatics. This research provides insights into the structural diversity and potential sensing applications of coordination polymers featuring naphthalene derivatives (Gupta et al., 2017). Additionally, studies on yttrium benzene dicarboxylates showcase the luminescent properties and structural intricacies of metal-organic frameworks involving naphthalene derivatives (Thirumurugan & Natarajan, 2004).

Eigenschaften

IUPAC Name |

1-(2-hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26O2/c41-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)42)34-22-10-16-26-12-2-6-18-30(26)34/h1-24,41-42H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYNHLQJUJCRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate](/img/structure/B3178842.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)

![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)

![[1,1'-Biphenyl]-4,4'-diyl diacrylate](/img/structure/B3178866.png)

![(-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]](/img/structure/B3178870.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)

![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)